molecular formula C10H20ClNO3 B13247930 [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride

[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride

Cat. No.: B13247930
M. Wt: 237.72 g/mol
InChI Key: SOVSJDARSADWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride is a chemical compound with the molecular formula C10H20ClNO3. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Isopropyl Group: The piperidine ring is then substituted with an isopropyl group using isopropyl halides under basic conditions.

    Attachment of Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through an esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the piperidine ring and isopropyl halides.

    Continuous Flow Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.

    Purification and Crystallization: The final product is purified through crystallization and other separation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Isopropylpiperidin-4-YL)oxy]acetic acid
  • [(1-Isopropylpiperidin-4-YL)oxy]propionic acid
  • [(1-Isopropylpiperidin-4-YL)oxy]butyric acid

Uniqueness

[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)oxyacetic acid;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-8(2)11-5-3-9(4-6-11)14-7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H

InChI Key

SOVSJDARSADWBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OCC(=O)O.Cl

Origin of Product

United States

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